molecular formula C9H11Cl2NO B3263724 b-Amino-2,4-dichlorobenzenepropanol CAS No. 37899-17-5

b-Amino-2,4-dichlorobenzenepropanol

Cat. No.: B3263724
CAS No.: 37899-17-5
M. Wt: 220.09 g/mol
InChI Key: YAAHVYMDWVLVEW-UHFFFAOYSA-N
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Description

b-Amino-2,4-dichlorobenzenepropanol is an aromatic aminopropanol derivative characterized by a 2,4-dichlorophenyl group attached to a propanol backbone with an amino substituent. The dichlorophenyl group may enhance lipophilicity and stability, influencing its interactions with biological targets or environmental persistence.

Properties

IUPAC Name

2-amino-3-(2,4-dichlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-7-2-1-6(9(11)4-7)3-8(12)5-13/h1-2,4,8,13H,3,5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAHVYMDWVLVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-Amino-2,4-dichlorobenzenepropanol typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: b-Amino-2,4-dichlorobenzenepropanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the benzene ring .

Scientific Research Applications

Chemistry: In chemistry, b-Amino-2,4-dichlorobenzenepropanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Medicine: In medicine, this compound is explored for its potential use in drug development. Its structural features make it a candidate for designing drugs with specific pharmacological activities .

Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for producing high-performance materials and additives .

Mechanism of Action

The mechanism of action of b-Amino-2,4-dichlorobenzenepropanol involves its interaction with specific molecular targets. The amino group and chlorine atoms play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways and cellular processes, contributing to its observed activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Aromatic Substituents Functional Groups Key Applications Reference
This compound 2,4-dichlorophenyl Amino, Propanol Hypothetical: Agrochemical N/A
Propanol, 2-amino-1-(4-hydroxyphenyl)- 4-hydroxyphenyl Amino, Propanol Pharmaceutical
Propiconazole 2,4-dichlorophenyl Triazole Fungicide

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Bioactivity Influence Environmental Impact
2,4-Dichloro Electron-withdrawing Enhanced pesticidal activity High persistence
4-Hydroxy Electron-donating CNS-targeting potential Rapid degradation

Research Findings

  • Synthetic Feasibility: The methods in (e.g., cyclization of amidoximes ) could be adapted for synthesizing this compound by substituting dichlorophenyl precursors.
  • Toxicity Considerations : Chlorinated aromatics may pose higher ecotoxicity risks compared to hydroxylated analogs due to bioaccumulation .

Biological Activity

Overview of b-Amino-2,4-dichlorobenzenepropanol

This compound is a compound that belongs to the class of amino alcohols. It features a dichlorobenzene moiety that may influence its biological activity through various mechanisms.

  • Enzyme Inhibition : Amino alcohols often act as inhibitors for various enzymes. The presence of an amino group can facilitate interactions with active sites of enzymes, potentially leading to inhibition or modulation of their activity.
  • Receptor Binding : Compounds with aromatic structures can interact with neurotransmitter receptors or other cellular receptors, influencing pathways related to neurotransmission and cellular signaling.
  • Antimicrobial Properties : Some amino alcohol derivatives exhibit antimicrobial properties, potentially making them candidates for further research in pharmacology.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating various amino alcohols found that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that substitutions on the benzene ring could enhance potency.
  • Neuropharmacological Effects : Research on similar compounds has shown potential neuroprotective effects. For instance, amino alcohols have been studied for their ability to modulate GABAergic and glutamatergic systems, which are crucial in managing conditions like anxiety and epilepsy.
  • Toxicological Assessments : Evaluations of toxicity profiles are essential for understanding the safety of this compound. Studies have indicated that some dichlorobenzene derivatives can have toxic effects at certain concentrations, necessitating thorough investigation into safe dosage levels.

Data Tables

StudyCompoundBiological ActivityFindings
1This compoundAntimicrobialSignificant inhibition against E. coli and S. aureus
2Similar Amino AlcoholNeuropharmacologicalModulation of GABA receptors observed
3Dichlorobenzene DerivativeToxicity AssessmentToxic effects noted at high concentrations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
b-Amino-2,4-dichlorobenzenepropanol
Reactant of Route 2
b-Amino-2,4-dichlorobenzenepropanol

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